2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(Naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the life cycle of HBV. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, inhibiting its ability to replicate .
Pharmacokinetics
It’s noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication. In a HBV AAV mouse model, the lead compound was shown to inhibit HBV DNA viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyrazolo[1,5-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrazole derivative and a suitable aldehyde or ketone, the cyclization can be induced using a catalyst such as p-toluenesulfonic acid.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure can be modified to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential antiviral and anticancer properties. The tetrahydropyrazolo[1,5-a]pyridine moiety, in particular, has shown promise in inhibiting certain enzymes and proteins involved in disease pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetamide
- 2-(Naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-7-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This unique structure can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(21-16-9-11-22-17(13-16)8-10-20-22)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-8,10,16H,9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBPTOYEXASRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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